3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
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Overview
Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including an azetidine ring, a dihydroisoquinoline moiety, and a thiophene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dihydroisoquinoline Moiety: This step may involve the use of isoquinoline derivatives and appropriate reagents to form the dihydroisoquinoline structure.
Attachment of the Thiophene Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify the final product.
Scalability: Ensuring the process can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(phenylmethyl)azetidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-2-ylmethyl)azetidine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
The uniqueness of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide lies in its specific combination of structural elements, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(19-10-17-6-3-9-23-17)21-12-16(13-21)20-8-7-14-4-1-2-5-15(14)11-20/h1-6,9,16H,7-8,10-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDQGHOKCHTZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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